molecular formula C8H14O B1332180 Octahydropentalenol CAS No. 94247-94-6

Octahydropentalenol

Katalognummer: B1332180
CAS-Nummer: 94247-94-6
Molekulargewicht: 126.2 g/mol
InChI-Schlüssel: AOONMBCPMGBOBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Octahydropentalenol can be synthesized through several methods. One common approach involves the hydrogenation of pentalenolactone, a naturally occurring compound, under high pressure and in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction typically takes place in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Octahydropentalenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halides or amines.

Wissenschaftliche Forschungsanwendungen

Octahydropentalenol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of octahydropentalenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

    Cyclohexanol: A similar saturated cyclic alcohol with the formula C6H12O.

    Menthol: A naturally occurring cyclic alcohol with a similar structure but different functional groups.

Uniqueness: Octahydropentalenol is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to monocyclic alcohols like cyclohexanol and menthol. This structural uniqueness makes it valuable in specific applications where such properties are desired .

Biologische Aktivität

Octahydropentalenol, a bicyclic compound derived from pentalene, has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, biological activities, and relevant research findings, including case studies and data tables.

Structural Characteristics

This compound is characterized by its unique bicyclic structure, which influences its conformational dynamics and biological properties. The compound exists in various conformers, with the cis form exhibiting significant fluxional behavior, which may enhance its bioactivity compared to its trans counterpart. The mobility of the molecule is crucial as it allows for interactions with biological targets, potentially leading to diverse pharmacological effects .

Biological Activities

Research has identified several promising biological activities associated with this compound and its derivatives:

  • Anticancer Activity : this compound derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicate that certain derivatives are effective against colon cancer cells, with some compounds exhibiting selective cytotoxicity .
  • Antioxidant Properties : Compounds related to this compound have demonstrated antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .
  • Microtubule Inhibition : Similar to other bicyclic compounds, this compound derivatives may act as microtubule inhibitors, disrupting cell division and inducing apoptosis in cancer cells. This mechanism is particularly relevant in the context of antifungal activity against pathogens like Candida albicans .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of octahydropentalene-derived pyrazoline compounds on various cancer cell lines. Among 93 tested compounds, several exhibited marked activity against leukemia, melanoma, and colon cancer cell lines. Notably, one compound demonstrated a log GI50 value of -6.37 against HT-29 colon cancer cells, indicating potent anticancer activity .

Case Study 2: Antioxidant Effects

Research on extracts containing octahydropentalene derivatives revealed their potential as antioxidants. These compounds were shown to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging .

Data Table: Biological Activities of this compound Derivatives

Activity TypeCompound TypeTarget Organism/Cell LineEffectiveness (GI50)
AnticancerPyrazoline DerivativeHT-29 Colon Cancer-6.37
AntioxidantNatural ExtractsVariousSignificant Inhibition
Microtubule InhibitionOctahydropentalene DerivativeCandida albicansInduces Apoptosis

Conformational Analysis

Conformational studies suggest that the fluxional nature of octahydropentalene can significantly impact its interaction with biological systems. The ability to adopt multiple conformations may facilitate binding to different biological targets, enhancing its therapeutic potential .

Eigenschaften

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOONMBCPMGBOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915907
Record name Octahydropentalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94247-94-6
Record name Octahydropentalenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094247946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octahydropentalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydropentalenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of (E)-6-acetoxy-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]bicyclo[3,3,0]octane (0.4 g; prepared as described in Example 31 and predominantly in the 2β-configuration), potassium carbonate (0.15 g) and methanol (10 ml) was heated at 50° C. for 8 hours. The mixture was then cooled and concentrated in vacuo. The resulting residue was extracted with dichloromethane (3×5 ml). Concentration in vacuo of the combined extracts gave (E)-2-[(mixture of 3α and 3β)-tert-butyldimethylsilyloxy-3-cyclohexylprop-1-enyl]-6-hydroxybicyclo[3,3,0]octane, predominantly in the 2β-configuration, in the form of an oil (0.36 g), sufficiently pure enough in the next stage.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 6-[(E)-3-cyclohexyl-(mixture of 3α and 3β)-hydroxyprop-1-enyl]-3-[(E)-4-methoxycarbonylbutylidene]bicyclo[3,3,0]octan-2-one (6.7 mg), prepared as described in Example 8 and predominantly in the 6β-configuration, otherwise known as (±)-methyl(5E,13E)-(9S),[mixture of (15R) and (15S)]-6a-oxo-6,9-methano-15-cyclohexyl-15-hydroxy-16,17,18,19,20-pentanorprosta-5,13-dienoate, in tetrahydrofuran (0.5 ml) at -78° C. was treated dropwise with a solution of lithium tri-sec-butylborohydride in tetrahydrofuran (0.0196 ml; 1.0M). The stirred solution was allowed to warm to 0° during 2 hours and then it was stirred for a further period of 2 hours. Glacial acetic acid (0.15 ml) and water (0.2 ml) were then added to the mixture, which was then concentrated in vacuo. The resulting residue was dissolved in ethyl acetate (10 ml), washed with aqueous sodium bicarbonate solution (2M) and then with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulphate and concentrated in vacuo. The resulting oil was treated with a solution of sodium hydroxide in 50% v/v aqueous methanol (0.1 ml; 2.5N) and stirred for 150 minutes at 20° C. The mixture was then carefully concentrated in vacuo, and diluted with water (6 ml) and diethyl ether (3 ml). The aqueous phase was separated, acidified to pH 3 by treatment with hydrochloric acid (2N), and extracted with ethyl acetate (4×10 ml). The combined organic extracts were dried over sodium sulphate and concentrated in vacuo. The resulting residue was subjected to chromatography on a silica gel column, using a mixture of ethyl acetate, hexane and glacial acetic acid (50:50:1 by volume) as eluant, to give 3-[(E)-4-carboxybutylidene]-6-[(E)-3-cyclohexyl-(mixture of 3α and 3β)-hydroxyprop-1-enyl]-2-hydroxybicyclo[3,3,0]octane (3.6 mg), predominantly in the 6β,6α-configuration, otherwise known as (±)-(5E,13E)-(6aS,9S),[mixture of (15R) and (15S)]-6a,15-dihydroxy-6,9-methano-15-cyclohexyl-16,17,18,19,20-pentanorprosta-5,13-dienoic acid [NMR in deuterochloroform: multiplets at 5.5, 3.5, 2.7-0.7 p.p.m⟧
Quantity
6.7 mg
Type
reactant
Reaction Step One
[Compound]
Name
( 15R )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 15S )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6a-oxo-6,9-methano-15-cyclohexyl-15-hydroxy-16,17,18,19,20-pentanorprosta-5,13-dienoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.15 mL
Type
reactant
Reaction Step Five
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
solvent
Reaction Step Six
Quantity
0.0196 mL
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.